molecular formula C12H14FN5O2 B5521337 1-Ethyl-6-fluoro-7-hydrazinyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide

1-Ethyl-6-fluoro-7-hydrazinyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide

Cat. No.: B5521337
M. Wt: 279.27 g/mol
InChI Key: ICFCNHFFYJFNSZ-UHFFFAOYSA-N
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Description

1-Ethyl-6-fluoro-7-hydrazinyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide is a synthetic organic compound belonging to the quinolone family This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, fluoro, hydrazinyl, and carbohydrazide groups

Preparation Methods

The synthesis of 1-ethyl-6-fluoro-7-hydrazinyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Substituents: The ethyl and fluoro groups are introduced via electrophilic substitution reactions. The hydrazinyl group is added through nucleophilic substitution, typically using hydrazine hydrate.

    Carbohydrazide Formation: The final step involves the reaction of the intermediate compound with carbohydrazide under reflux conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-Ethyl-6-fluoro-7-hydrazinyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Ethyl-6-fluoro-7-hydrazinyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent, particularly against resistant bacterial strains. Its unique structure allows for interactions with bacterial DNA gyrase and topoisomerase IV, inhibiting bacterial replication.

    Material Science: The compound’s ability to form stable complexes with metal ions makes it useful in the development of novel materials with specific electronic or magnetic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme kinetics and protein-ligand interactions.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in the synthesis of advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-7-hydrazinyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide involves its interaction with molecular targets such as bacterial DNA gyrase and topoisomerase IV. By binding to these enzymes, the compound inhibits their activity, leading to the disruption of DNA replication and transcription processes in bacteria. This results in bacterial cell death and highlights its potential as an antimicrobial agent.

Comparison with Similar Compounds

1-Ethyl-6-fluoro-7-hydrazinyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide can be compared with other quinolone derivatives, such as:

    Norfloxacin: Similar in structure but lacks the hydrazinyl and carbohydrazide groups. Norfloxacin is a well-known antibiotic used to treat bacterial infections.

    Ciprofloxacin: Another quinolone derivative with a similar core structure but different substituents. Ciprofloxacin is widely used for its broad-spectrum antibacterial activity.

    Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties, making it effective against a broader range of bacterial infections.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other quinolone derivatives.

Properties

IUPAC Name

1-ethyl-6-fluoro-7-hydrazinyl-4-oxoquinoline-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN5O2/c1-2-18-5-7(12(20)17-15)11(19)6-3-8(13)9(16-14)4-10(6)18/h3-5,16H,2,14-15H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFCNHFFYJFNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)NN)F)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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